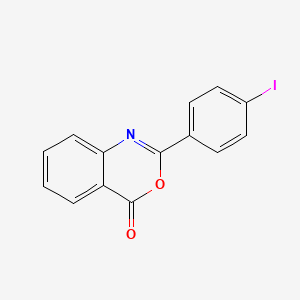
Cyclic SSTR agonist octreotide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclic somatostatin receptor agonist octreotide is a synthetic cyclic octapeptide that mimics the natural hormone somatostatin. It is primarily used to inhibit the release of several hormones, including growth hormone, glucagon, and insulin. Octreotide is widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Octreotide is synthesized through solid-phase peptide synthesis (SPPS), a method that allows the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis involves the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is added and coupled to the growing chain.
Cyclization: The linear peptide is cyclized to form the cyclic structure of octreotide.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of octreotide involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The final product is lyophilized to obtain a stable powder form .
Análisis De Reacciones Químicas
Types of Reactions
Octreotide undergoes various chemical reactions, including:
Oxidation: Oxidation of methionine residues can occur, leading to the formation of sulfoxides.
Reduction: Reduction of disulfide bonds can lead to the formation of linear peptides.
Substitution: Substitution reactions can modify specific amino acid residues to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific reagents depending on the desired modification.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Linear peptides.
Substitution: Modified peptides with altered properties.
Aplicaciones Científicas De Investigación
Octreotide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and cyclization.
Biology: Investigated for its role in inhibiting hormone release and cell proliferation.
Medicine: Widely used in the treatment of acromegaly, neuroendocrine tumors, and other hormone-related disorders.
Industry: Employed in the development of diagnostic imaging agents and therapeutic radiopharmaceuticals.
Mecanismo De Acción
Octreotide exerts its effects by binding to somatostatin receptors, particularly somatostatin receptor 2. This binding inhibits adenylyl cyclase, leading to a decrease in cyclic AMP levels within the cell. The reduction in cyclic AMP levels inhibits the release of hormones such as growth hormone, glucagon, and insulin. Additionally, octreotide can inhibit cell proliferation and induce apoptosis in certain tumor cells .
Comparación Con Compuestos Similares
Similar Compounds
Lanreotide: Another cyclic somatostatin analog used to treat acromegaly and neuroendocrine tumors.
Pasireotide: A cyclic somatostatin analog with a broader receptor binding profile, used to treat Cushing’s disease and acromegaly.
Uniqueness of Octreotide
Octreotide is unique due to its high affinity for somatostatin receptor 2, making it particularly effective in treating conditions related to excessive hormone secretion. Its relatively long half-life compared to natural somatostatin allows for less frequent dosing, improving patient compliance .
Propiedades
Fórmula molecular |
C53H71N11O14S2 |
|---|---|
Peso molecular |
1150.3 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3R)-1-[[(2R)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C53H71N11O14S2/c1-28(65)43(52(76)62-41(27-80)51(75)64-44(29(2)66)53(77)78)63-46(70)36(19-11-12-20-54)57-48(72)38(23-32-25-56-35-18-10-9-17-33(32)35)59-49(73)39(24-42(67)68)60-47(71)37(22-31-15-7-4-8-16-31)58-50(74)40(26-79)61-45(69)34(55)21-30-13-5-3-6-14-30/h3-10,13-18,25,28-29,34,36-41,43-44,56,65-66,79-80H,11-12,19-24,26-27,54-55H2,1-2H3,(H,57,72)(H,58,74)(H,59,73)(H,60,71)(H,61,69)(H,62,76)(H,63,70)(H,64,75)(H,67,68)(H,77,78)/t28-,29-,34+,36+,37+,38+,39+,40+,41+,43+,44+/m1/s1 |
Clave InChI |
VGNVAOXTZLECIE-ZNSMSPRRSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CS)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CS)NC(=O)[C@H](CC4=CC=CC=C4)N)O |
SMILES canónico |
CC(C(C(=O)NC(CS)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CS)NC(=O)C(CC4=CC=CC=C4)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



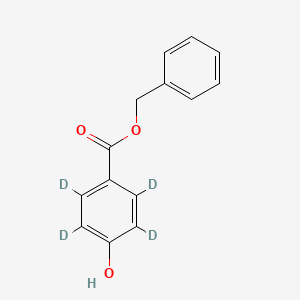
![7-[(2S,3R,4S,5S,6R)-6-[[(2R,3S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methoxychromen-2-one](/img/structure/B12405069.png)
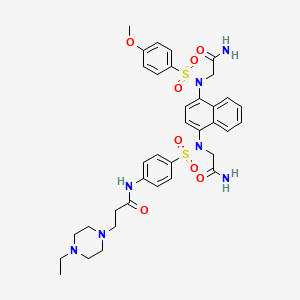
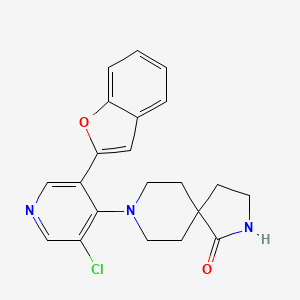
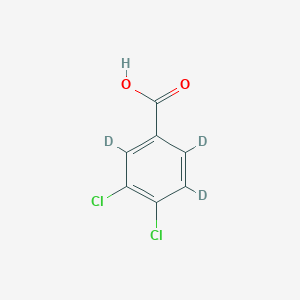

![1-[(2R,3S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12405088.png)
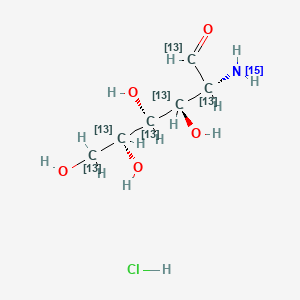
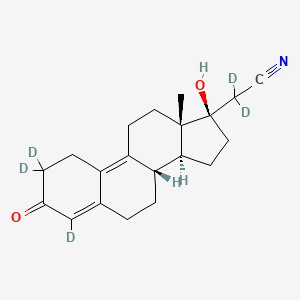
![[(2S,5R)-2-[5-[(4S)-2-amino-4,5-dihydro-1H-imidazol-4-yl]-1,3,4-oxadiazol-2-yl]-7-oxospiro[1,6-diazabicyclo[3.2.1]octane-4,1'-cyclopropane]-6-yl] hydrogen sulfate](/img/structure/B12405102.png)

